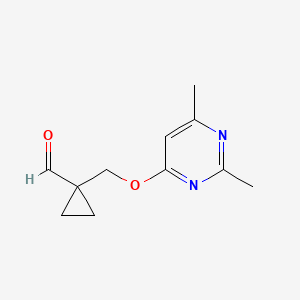

1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a carbaldehyde group and a 2,6-dimethylpyrimidin-4-yl group via an oxy-methyl linker.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclopropane derivatives are known to undergo ring-opening reactions . Additionally, various cross-coupling reactions have been reported for cyclopropane derivatives .Scientific Research Applications

Cyclopropane Derivatives Synthesis and Applications

Oxyfunctionalization of Cyclopropane Derivatives

Research on cyclopropane derivatives highlights the efficiency of methods for transforming these compounds. Oxidation of the methylene group adjacent to a cyclopropane leads directly to carbonylcyclopropanes. This method avoids unnecessary synthetic stages and meets atom economy requirements. The study systematizes data concerning the oxidation of cyclopropane-containing hydrocarbons and their derivatives, underlining the relationship between the structure of the starting compound, the oxidant employed, and the reaction outcome. It emphasizes the development of preparative methods for the oxygenation of activated C(sp3)-H bonds, employing powerful oxidants like ozone, dioxiranes, CrO3, and various catalytic systems based on transition metals (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Cyclopropanation Reactions in Synthesis

Cyclopropane structures are integral in natural and biologically active products, and their unique properties facilitate distinctive reactions. The formation of cyclopropanes, particularly through [2+1]-type cycloaddition by carbenoids, has been a significant focus of study. This research reviews recent examples of cyclopropanation reactions, classified into categories such as Michael-induced ring closure and the Simmons–Smith reaction, highlighting their importance in asymmetric synthesis and organic chemistry applications (Kamimura, 2014).

Applications Beyond Synthesis

Controlled Release of Active Compounds

The development of methods for the stabilization and controlled release of active compounds, such as 1-methylcyclopropene (1-MCP) for ethylene perception inhibition, showcases applications in maintaining the quality of fresh produce. This approach has led to research on its effects on fruits and vegetables, both as a tool for further investigation into the role of ethylene and as a commercial technology to enhance product quality. The review summarizes approaches to stabilize and control the release of 1-MCP, highlighting its effects on various fruits and vegetables, and indicates potential for commercial application beyond synthesis processes (Chen, Chen, Ray, & Yam, 2020).

Properties

IUPAC Name |

1-[(2,6-dimethylpyrimidin-4-yl)oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-5-10(13-9(2)12-8)15-7-11(6-14)3-4-11/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGOCYBJKMEDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OCC2(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

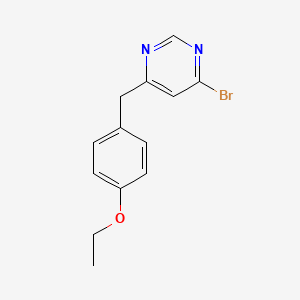

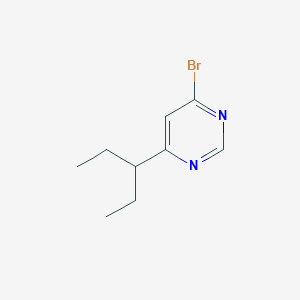

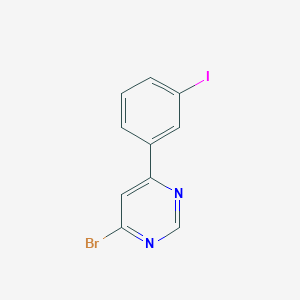

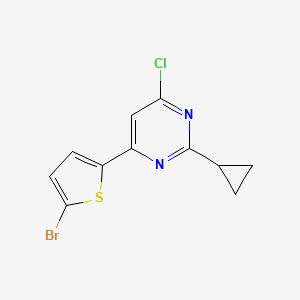

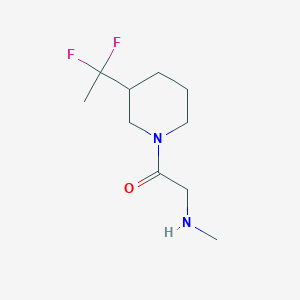

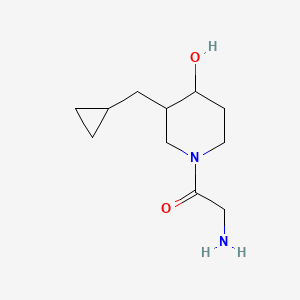

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.